Nilotinib hydrochloride monohydrate
CAS No.: 923288-90-8
Cat. No.: VC0547883
Molecular Formula: C28H25ClF3N7O2
Molecular Weight: 584.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 923288-90-8 |
---|---|
Molecular Formula | C28H25ClF3N7O2 |
Molecular Weight | 584.0 g/mol |
IUPAC Name | 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride |
Standard InChI | InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2 |
Standard InChI Key | YCBPQSYLYYBPDW-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl |
Appearance | White to off-white solid powder |
Colorform | White to slightly yellowish to slightly greenish yellow powder |
Chemical and Physical Properties of Nilotinib Hydrochloride Monohydrate
Structural Characteristics
Nilotinib hydrochloride monohydrate is a crystalline solid with the molecular formula and a molecular weight of 583.99 g/mol . The absence of chiral centers eliminates stereoisomerism, simplifying synthesis and quality control. Its SMILES notation (\text{N1(C=C(N=C1)C)C1C=C(C=C(C=1)NC(=O)C1C=CC(=C(NC2=NC=CC(C3=CC=CN=C3)=N2)C=1)C)C(F)(F)F.Cl.O) reflects a complex aromatic framework with pyrimidine and imidazole rings .
The compound appears as an off-white to pale beige powder, melting at 198–201°C . Solubility varies with pH: it is slightly soluble in aqueous acid (pH < 4.5), ethanol (when heated), and dimethyl sulfoxide (DMSO) .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Weight | 583.99 g/mol |
Melting Point | 198–201°C |
Solubility (25°C) | 0.03 mg/mL (pH 4.5), 0.1 mg/mL (pH 1.2) |
Crystal System | Monoclinic |
Hydration State | Monohydrate (3.2% w/w water) |
Synthesis and Manufacturing
Crystallization Process
Nilotinib hydrochloride monohydrate is synthesized via acid-base reaction in methanol. A representative protocol involves:
-
Dissolving 75 g nilotinib base in 1,820 mL methanol.
-
Adding 14 g hydrochloric acid in methanol at 50–55°C.
This method yields >99.9% purity, confirmed by high-performance liquid chromatography (HPLC) and powder X-ray diffraction (PXRD) .
Polymorphic Forms
Nilotinib exhibits two hydrate forms:
-
Monohydrate: Contains 1 mole of lattice-bound water (3.2% w/w), stable below 40°C .
-
Dihydrate: Non-stoichiometric hydrate (4–6% w/w water) with channel-type crystal structures accommodating variable water content .
Dynamic vapor sorption (DVS) studies reveal monohydrate retains 3.11% water after desorption, while dihydrate shows 5.74% weight gain at 90% relative humidity .
Table 2: Hydrate Stability Under Stress Conditions
Condition | Monohydrate | Dihydrate |
---|---|---|
Temperature (50°C) | Dehydration at 140°C | Gradual water loss (1.7% w/w) |
Pressure (10 tons) | No PXRD changes | Partial amorphization |
Humidity (75% RH) | 5.74% water uptake | 8.2% water uptake |
Clinical Applications and Pharmacodynamics
Mechanism of Action
Nilotinib inhibits Bcr-Abl tyrosine kinase with 20–30× greater potency than imatinib . It stabilizes the kinase’s inactive conformation, preventing ATP binding and downstream proliferation signals . Additional targets include:
-
Platelet-derived growth factor receptor (PDGFR)
-
Mast/stem cell growth factor receptor (c-Kit)
FDA-Approved Indications
Table 3: Clinical Trial Outcomes (ENESTnd Study)
Parameter | Nilotinib 300 mg BID | Imatinib 400 mg QD |
---|---|---|
MMR at 12 Months | 77% | 60% |
Progression to AP/BC | 0.7% | 4.2% |
Grade 3–4 Neutropenia | 12% | 30% |
Stability and Formulation Challenges
Hydrate Interconversion
The dihydrate form’s non-stoichiometric nature complicates manufacturing. Under 75% RH, it absorbs up to 8.2% water, altering dissolution rates . Compression at 10 tons induces amorphization, reducing bioavailability by 15–20% .
Excipient Compatibility
Tasigna® capsules contain lactose, galactose, and gelatin . Lactose intolerance necessitates alternative formulations, though no commercial alternatives exist.
Pharmacokinetics and Drug Interactions
Absorption and Metabolism
Peak plasma concentrations () of 1,200–1,800 ng/mL occur 3–4 hours post-dose . Metabolism via CYP3A4 produces inactive metabolites, necessitating dose adjustments with CYP3A4 inhibitors (e.g., ketoconazole).
Elimination
The terminal half-life () is 15–17 hours, with 93% excreted in feces .
Adverse Effects and Monitoring
Common adverse reactions include:
ECG monitoring is mandatory due to QTc prolongation risk (1.5–2.3 ms increase) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume